molecular formula C10H10ClNO B2778243 3-(Furan-2-yl)aniline hydrochloride CAS No. 102269-42-1; 1172481-22-9

3-(Furan-2-yl)aniline hydrochloride

Cat. No.: B2778243
CAS No.: 102269-42-1; 1172481-22-9
M. Wt: 195.65
InChI Key: BJKJCDNJJZHUSU-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)aniline hydrochloride (CAS: 1172481-22-9) is an aromatic amine derivative with the molecular formula C₁₀H₁₀ClNO and a molecular weight of 195.65 g/mol . The compound features a furan-2-yl substituent attached to the meta position of the aniline ring, which is protonated as a hydrochloride salt. Current availability is restricted, as noted in commercial listings , and further research is required to fully elucidate its physicochemical properties and reactivity.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(furan-2-yl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO.ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;/h1-7H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKJCDNJJZHUSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC=CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry

  • Building Block : It serves as a fundamental building block in the synthesis of more complex organic molecules. This includes its use in the formation of various substituted aniline derivatives and furan carboxylic acids through reactions such as oxidation and substitution.

Biology

  • Bioactive Compound : The compound has been investigated for its antimicrobial and anticancer properties. Studies have demonstrated that it can inhibit the growth of specific bacteria and cancer cell lines, suggesting potential applications in drug development.

Medicine

  • Drug Development : Research indicates that 3-(Furan-2-yl)aniline hydrochloride may play a role in the design of new therapeutic agents. Its ability to inhibit cytochrome P450 enzymes suggests implications for pharmacokinetics and drug metabolism.

Industry

  • Production of Dyes and Polymers : Due to its aromatic structure, this compound is utilized in the production of dyes, pigments, and polymers, highlighting its industrial relevance.

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of this compound assessed their antimicrobial activity against multiple bacterial strains including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. The results indicated that certain derivatives exhibited significant antimicrobial effects, particularly those with electron-withdrawing groups such as nitro or halogen substituents .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound A (R=NO2)Bacillus subtilis25 µg/mL
Compound B (R=Cl)Staphylococcus aureus30 µg/mL
Compound C (R=Br)Escherichia coli20 µg/mL

Case Study 2: Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of specific cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the disruption of cell cycle progression and induction of apoptosis.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
A549 (Lung Cancer)12Cell cycle arrest

Chemical Reactions

This compound undergoes several chemical reactions that enhance its utility in synthetic chemistry:

  • Oxidation : Can be oxidized to form furan-2-carboxylic acid derivatives.
  • Reduction : Nitro groups can be reduced to amines.
  • Substitution : Electrophilic aromatic substitution can occur on the aniline ring.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural and Functional Differences

Compound Name Substituent/Functional Group Molecular Weight (g/mol) Key Features References
3-(Furan-2-yl)aniline hydrochloride Furan-2-yl 195.65 Electron-rich furan ring; potential for π-π interactions.
3-[(Phenylsulfonyl)methyl]aniline HCl Phenylsulfonylmethyl 314.80 Electron-withdrawing sulfonyl group; used in enzyme inhibition studies.
N-((3-(Naphtho[2,1-b]furan-2-yl)-1H-pyrazol-4-yl)methylene)aniline Naphthofuran, pyrazole, Schiff base ~400 (estimated) Extended conjugation; applications in bioactive molecule synthesis.
Aniline hydrochloride None (parent compound) 129.60 Simple precursor for imine derivatives (e.g., fentanyl synthesis).
3-Ethynylaniline hydrochloride Ethynyl 169.62 Linear alkyne group; versatile intermediate for click chemistry.
3-(Methylsulfonyl)-aniline hydrochloride Methylsulfonyl 205.69 Strong electron-withdrawing group; marketed for pharmaceutical applications.
Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility Stability/Storage Spectral Data Availability
This compound Not reported Likely polar solvents (e.g., ethanol) Unknown Limited
3-[(Phenylsulfonyl)methyl]aniline HCl Not reported Hot ethanol Stable under reflux IR, NMR, GC-MS
Schiff base derivatives () Not reported Ethanol, DCM Air-stable crystalline solids IR, ¹H-NMR
Aniline hydrochloride 198–200 Water, ethanol Stable at -20°C for ≥5 years UV/Vis (λmax: 235, 288 nm)
3-(Methylsulfonyl)-aniline HCl Not reported Polar aprotic solvents Marketed as stable solid Patent-based methods
Reactivity and Electronic Effects
  • Furan vs. Sulfonyl Groups : The furan-2-yl group in the target compound is electron-rich, enhancing electrophilic substitution on the aniline ring. In contrast, sulfonyl groups (e.g., in ) deactivate the ring, directing reactions to meta/para positions.
  • Ethynyl and Fluoro Substituents : Ethynyl groups (e.g., ) enable click chemistry, while fluorinated analogs (e.g., ) improve metabolic stability and binding affinity in drug candidates.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(Furan-2-yl)aniline hydrochloride, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via condensation of furan-2-carbaldehyde with 3-nitroaniline, followed by reduction of the nitro group and subsequent HCl salt formation. Key variables include:

  • Catalysts : Lewis acids (e.g., ZnCl₂) improve electrophilic substitution in the furan ring .
  • Temperature : Reflux conditions (~100–120°C) enhance reaction completion .
  • Purification : Precipitation with HCl yields the hydrochloride salt; recrystallization in ethanol improves purity (>98%) .
    • Data Table :
Reaction StepConditionsYield (%)Purity (%)
CondensationZnCl₂, 110°C, 6h65–7085–90
ReductionH₂/Pd-C, RT, 2h90–9590
Salt FormationHCl (conc.), 0°C80–8598+

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

  • Methodology :

  • NMR :
  • ¹H NMR : Aromatic protons (6.5–7.5 ppm), NH₂ protons (broad ~5 ppm), and furan protons (6.2–6.5 ppm) .
  • ¹³C NMR : Furan carbons (110–150 ppm), aniline carbons (115–130 ppm) .
  • Mass Spectrometry : Molecular ion peak at m/z 175.2 (free base) and 211.6 (HCl salt) .
  • IR : N-H stretch (~3400 cm⁻¹), C=C (furan, ~1600 cm⁻¹) .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodology :

  • Ambient Stability : Stable for >6 months in dry, dark conditions .
  • Thermal Stability : Decomposes above 200°C (DSC data) .
  • Hygroscopicity : Moderate; store in desiccators to prevent hydrolysis .

Advanced Research Questions

Q. How do electronic effects of the furan and aniline moieties influence electrophilic substitution reactions?

  • Methodology :

  • The amino group activates the benzene ring toward electrophiles (e.g., nitration, halogenation), directing substitution to the para position.
  • The furan’s electron-rich oxygen enhances reactivity at the 5-position for further functionalization .
  • Case Study : Bromination of 3-(Furan-2-yl)aniline yields 5-bromo derivatives (90% yield) using NBS in DMF .

Q. What strategies mitigate competing side reactions during derivatization (e.g., acylation or Suzuki coupling)?

  • Methodology :

  • Protection of NH₂ : Use Boc-anhydride to block the amine before coupling .
  • Catalyst Optimization : Pd(PPh₃)₄ in Suzuki-Miyaura reactions minimizes furan ring decomposition .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity .

Q. How can computational modeling predict biological activity of 3-(Furan-2-yl)aniline derivatives?

  • Methodology :

  • Docking Studies : Target enzymes (e.g., kinases) using AutoDock Vina; furan’s π-π stacking enhances binding affinity .
  • QSAR Models : Correlate substituent electronegativity with antimicrobial IC₅₀ values (R² > 0.85) .

Q. What analytical methods resolve contradictions in reported solubility and reactivity data?

  • Methodology :

  • Hansen Solubility Parameters : Compare experimental (e.g., HPLC) vs. predicted solubility in DMSO/water mixtures .
  • Kinetic Profiling : Monitor reaction intermediates via LC-MS to identify competing pathways .

Data Contradictions and Resolution

Discrepancy in Stability Claims: Ambient vs. Low-Temperature Storage

  • Analysis : While reports ambient stability, recommends –20°C storage for analogous compounds.
  • Resolution : Structural differences (e.g., fluorine substituents in increase hygroscopicity) necessitate case-specific stability testing .

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